molecular formula C15H13Cl2NOS B2707123 N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 270262-65-2

N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2707123
CAS No.: 270262-65-2
M. Wt: 326.24
InChI Key: IKRKSTQDJVYCMF-UHFFFAOYSA-N
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Description

“N-(3,5-dichlorophenyl)benzenesulfonamide” is a chemical compound that has been used as an inhibitor of Rac activation by Dock5 . It’s a solid substance with a white to gray color .


Molecular Structure Analysis

The molecular formula of “N-(3,5-dichlorophenyl)benzenesulfonamide” is C12H9Cl2NO2S, and its molecular weight is 302.17 g/mol . The InChI Key is HMKZVAZQKOKXRZ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“N-(3,5-dichlorophenyl)benzenesulfonamide” is a solid substance with a white to gray color . Its molecular weight is 302.17 g/mol .

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Approach

A study by Mary, Pradhan, & James (2022) explored the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, which shares structural similarities with the compound . This research provides insights into the molecular structure and interactions through vibrational spectral analysis, density functional theory, and Hirshfeld surface analysis.

Antibacterial and Antifungal Studies

Another study by Lahtinen et al. (2014) investigated the antibacterial and antifungal activities of related N-substituted Sulfanilamide derivatives. This research could guide the understanding of the potential antibacterial properties of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide.

Synthesis and Pharmacological Evaluation

Research by Siddiqui et al. (2014) focused on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. This study's insights into the synthesis process and pharmacological properties may be applicable to the compound .

Hemolytic and Thrombolytic Activity Evaluation

A study by Aziz-Ur-Rehman et al. (2020) evaluated the hemolytic and thrombolytic activities of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives. This research could provide a basis for understanding similar activities in this compound.

Conformational Studies

The study by Ishmaeva et al. (2015) investigated the conformations of similar compounds, providing insights into the molecular structure and behavior of this compound.

Safety and Hazards

“N-(3,5-dichlorophenyl)benzenesulfonamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored at ambient temperatures .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c1-10-2-4-14(5-3-10)20-9-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRKSTQDJVYCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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